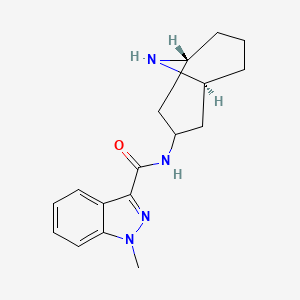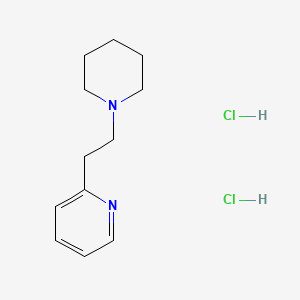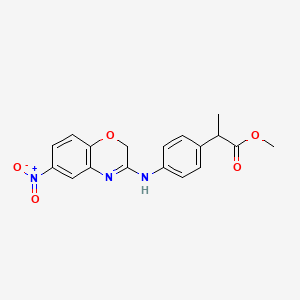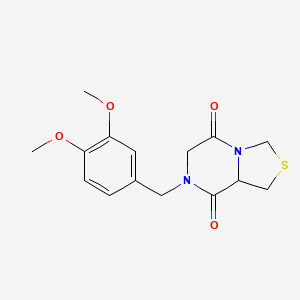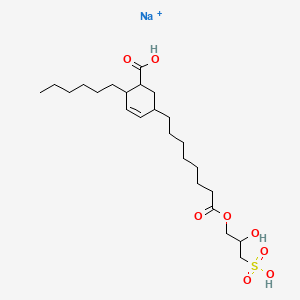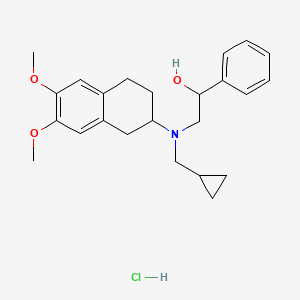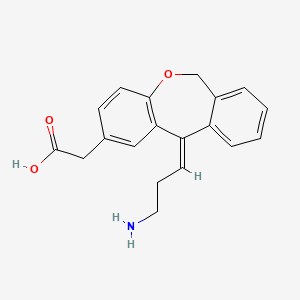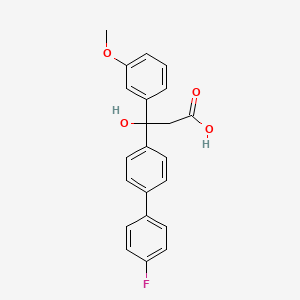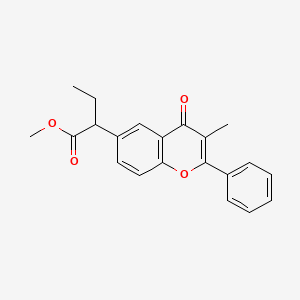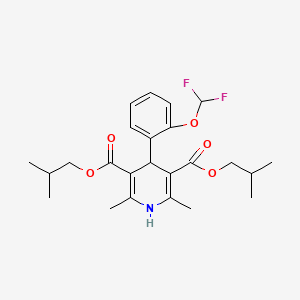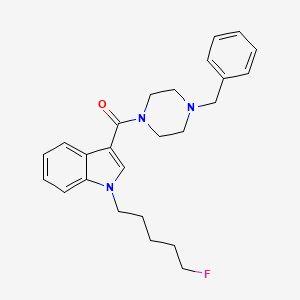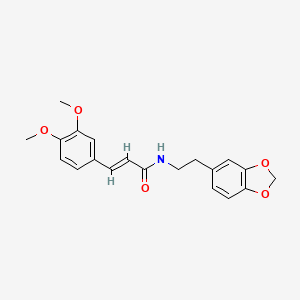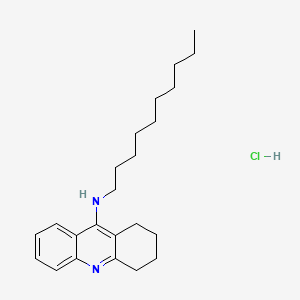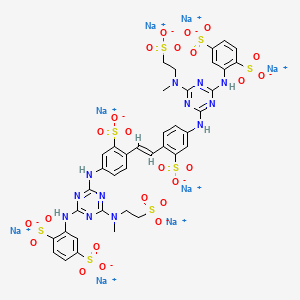
Octasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its multiple sulfonate groups, which contribute to its high solubility in water and its ability to interact with various biological and chemical systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) typically involves a multi-step process:
Formation of the Triazine Core: The synthesis begins with the formation of the triazine core, which is achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of Sulfonate Groups: Sulfonation is carried out using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups onto the aromatic rings.
Vinylene Linkage Formation: The vinylene linkage is introduced through a coupling reaction, often involving a vinylene precursor and a suitable catalyst.
Final Assembly: The final compound is assembled by linking the sulfonated aromatic rings to the triazine core through imino linkages.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations include:
Reaction Scale-Up: Ensuring that the reactions can be scaled up without loss of efficiency or product quality.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Safety and Environmental Concerns: Managing the use of hazardous reagents and by-products in compliance with safety regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinylene linkage and the aromatic rings.
Reduction: Reduction reactions can target the imino groups and the triazine core.
Substitution: The sulfonate groups can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s sulfonate groups enable it to interact with proteins and enzymes, making it useful in studies of enzyme inhibition and protein binding.
Medicine
Industry
In industry, it is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and solubility make it suitable for use in aqueous formulations.
Mechanism of Action
The mechanism by which Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) exerts its effects involves its interaction with molecular targets such as proteins, enzymes, and nucleic acids. The sulfonate groups facilitate binding to these targets, while the triazine core and vinylene linkage provide structural stability.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino))bis(benzene-1,4-disulphonate)
- Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methylamino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
Uniqueness
Compared to similar compounds, Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is unique due to its higher degree of sulfonation and the presence of the vinylene linkage, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and strong interactions with biological molecules.
Properties
CAS No. |
93778-01-9 |
|---|---|
Molecular Formula |
C38H32N12Na8O24S8 |
Molecular Weight |
1481.2 g/mol |
IUPAC Name |
octasodium;2-[[4-[4-[(E)-2-[4-[[4-(2,5-disulfonatoanilino)-6-[methyl(2-sulfonatoethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-[methyl(2-sulfonatoethyl)amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C38H40N12O24S8.8Na/c1-49(13-15-75(51,52)53)37-45-33(43-35(47-37)41-27-19-25(77(57,58)59)9-11-29(27)79(63,64)65)39-23-7-5-21(31(17-23)81(69,70)71)3-4-22-6-8-24(18-32(22)82(72,73)74)40-34-44-36(48-38(46-34)50(2)14-16-76(54,55)56)42-28-20-26(78(60,61)62)10-12-30(28)80(66,67)68;;;;;;;;/h3-12,17-20H,13-16H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;;;;;;;/q;8*+1/p-8/b4-3+;;;;;;;; |
InChI Key |
QKFZFDZDXRUPRK-FSEHQYEXSA-F |
Isomeric SMILES |
CN(CCS(=O)(=O)[O-])C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(C)CCS(=O)(=O)[O-])NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CN(CCS(=O)(=O)[O-])C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(C)CCS(=O)(=O)[O-])NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


